Cas no 1550747-87-9 (2,3,3,3-Tetrafluoro-2-methylpropan-1-amine)

2,3,3,3-Tetrafluoro-2-methylpropan-1-amine 化学的及び物理的性質
名前と識別子
-
- EN300-2976713
- 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine
- ATZFOMDCYIHQOY-UHFFFAOYSA-N
- 1550747-87-9
-
- MDL: MFCD26039225
- インチ: 1S/C4H7F4N/c1-3(5,2-9)4(6,7)8/h2,9H2,1H3
- InChIKey: ATZFOMDCYIHQOY-UHFFFAOYSA-N
- SMILES: FC(C)(C(F)(F)F)CN
計算された属性
- 精确分子量: 145.05146188g/mol
- 同位素质量: 145.05146188g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 99.2
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 26Ų
2,3,3,3-Tetrafluoro-2-methylpropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2976713-0.05g |
2,3,3,3-tetrafluoro-2-methylpropan-1-amine |
1550747-87-9 | 95.0% | 0.05g |
$1261.0 | 2025-03-19 | |
Enamine | EN300-2976713-10g |
2,3,3,3-tetrafluoro-2-methylpropan-1-amine |
1550747-87-9 | 10g |
$6450.0 | 2023-09-06 | ||
Enamine | EN300-2976713-0.5g |
2,3,3,3-tetrafluoro-2-methylpropan-1-amine |
1550747-87-9 | 95.0% | 0.5g |
$1440.0 | 2025-03-19 | |
Enamine | EN300-2976713-10.0g |
2,3,3,3-tetrafluoro-2-methylpropan-1-amine |
1550747-87-9 | 95.0% | 10.0g |
$6450.0 | 2025-03-19 | |
Enamine | EN300-2976713-1.0g |
2,3,3,3-tetrafluoro-2-methylpropan-1-amine |
1550747-87-9 | 95.0% | 1.0g |
$1500.0 | 2025-03-19 | |
Enamine | EN300-2976713-2.5g |
2,3,3,3-tetrafluoro-2-methylpropan-1-amine |
1550747-87-9 | 95.0% | 2.5g |
$2940.0 | 2025-03-19 | |
Enamine | EN300-2976713-0.25g |
2,3,3,3-tetrafluoro-2-methylpropan-1-amine |
1550747-87-9 | 95.0% | 0.25g |
$1381.0 | 2025-03-19 | |
Enamine | EN300-2976713-5g |
2,3,3,3-tetrafluoro-2-methylpropan-1-amine |
1550747-87-9 | 5g |
$4349.0 | 2023-09-06 | ||
Enamine | EN300-2976713-1g |
2,3,3,3-tetrafluoro-2-methylpropan-1-amine |
1550747-87-9 | 1g |
$1500.0 | 2023-09-06 | ||
Enamine | EN300-2976713-5.0g |
2,3,3,3-tetrafluoro-2-methylpropan-1-amine |
1550747-87-9 | 95.0% | 5.0g |
$4349.0 | 2025-03-19 |
2,3,3,3-Tetrafluoro-2-methylpropan-1-amine 関連文献
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
2,3,3,3-Tetrafluoro-2-methylpropan-1-amineに関する追加情報
2,3,3,3-Tetrafluoro-2-methylpropan-1-amine: A Versatile Fluorinated Compound with Broad Applications in Pharmaceutical and Industrial Research
2,3,3,3-Tetrafluoro-2-methylpropan-1-amine, also known by its CAS number 1550747-87-9, is a fluorinated amine compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in pharmaceutical development, materials science, and industrial chemistry. This compound belongs to the class of fluorinated organic molecules, which are widely studied for their ability to modulate biological activity, enhance drug stability, and improve physicochemical properties. The fluorine atoms in its structure contribute to increased metabolic stability, reduced polarity, and altered intermolecular interactions, making it a valuable building block for the synthesis of advanced therapeutics and functional materials.
The molecular structure of 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine is characterized by a central carbon atom bearing four fluorine substituents and a methyl group, with an amino functional group attached to the terminal carbon. This configuration imparts distinctive electronic and steric effects, which can influence its reactivity and compatibility with other chemical groups. Recent studies have demonstrated that the fluorine atoms in this compound can act as electron-withdrawing groups, thereby modulating the electronic distribution within the molecule and enhancing its interaction with biological targets such as enzymes, receptors, and ion channels.
One of the most promising applications of 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine lies in its potential as a precursor for the development of novel pharmaceutical agents. Researchers have explored its utility in the synthesis of fluorinated compounds with improved pharmacokinetic profiles, particularly in the context of antifungal and antibacterial drug design. A 2023 study published in Journal of Medicinal Chemistry highlighted the role of fluorinated amines in enhancing the metabolic stability of small-molecule drugs, with 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine serving as a key intermediate in the synthesis of a series of fluorinated antifungal agents. The study emphasized the importance of fluorine substitution in optimizing drug-target interactions and reducing off-target effects.
Another area of active research involves the use of 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine in the development of advanced materials for biomedical applications. Fluorinated compounds are increasingly being incorporated into polymer science to create materials with enhanced hydrophobicity, thermal stability, and biocompatibility. A 2024 review article in Advanced Materials discussed the potential of fluorinated amines in the synthesis of hydrogels and coatings for drug delivery systems. The unique properties of 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine make it a suitable candidate for functionalizing surfaces to improve cell adhesion and tissue integration in regenerative medicine.
From a synthetic perspective, the preparation of 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine involves a series of controlled fluorination and functionalization steps. Recent advancements in selective fluorination techniques have enabled the efficient synthesis of this compound with high purity and yield. A 2023 paper in Organic Letters described a novel method for the regioselective fluorination of aliphatic hydrocarbons, which was applied to the synthesis of 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine. The study demonstrated that the use of transition metal catalysts and specific reaction conditions could significantly improve the efficiency of fluorine incorporation, reducing byproducts and increasing the overall yield.
Environmental and safety considerations are also critical in the application of 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine. While this compound is not classified as a hazardous material under current regulatory frameworks, its environmental impact and biodegradability remain areas of ongoing research. A 2024 study published in Environmental Science & Technology investigated the fate of fluorinated compounds in aquatic ecosystems, highlighting the importance of understanding their long-term ecological effects. The findings suggest that careful management of fluorinated compounds, including 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine, is essential to minimize potential environmental risks.
Advancements in analytical techniques have also played a crucial role in the characterization and application of 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are widely used to confirm the molecular structure and purity of this compound. A 2023 study in Journal of Chromatography A described a new method for the quantitative analysis of fluorinated amines in complex biological matrices, which has important implications for drug development and toxicological studies. The ability to accurately detect and quantify 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine in biological samples is critical for assessing its pharmacological activity and safety profile.
The versatility of 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine extends beyond pharmaceutical and materials science into the field of chemical synthesis. Its ability to act as a functional group in organic reactions has led to its use in the development of new synthetic methodologies. A 2024 paper in Chemical Communications reported the use of this compound as a key intermediate in the synthesis of fluorinated heterocycles, which are important building blocks in the design of pharmaceuticals and agrochemicals. The study demonstrated that the fluorinated amine could participate in various reaction pathways, including nucleophilic substitution and electrophilic addition, depending on the reaction conditions.
As research into fluorinated compounds continues to expand, 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine is likely to play an increasingly important role in multiple scientific disciplines. Its unique chemical properties and synthetic versatility make it a valuable tool for the development of new drugs, materials, and chemical processes. However, further studies are needed to fully understand its potential applications and to address any associated challenges, such as environmental impact and long-term safety. The continued exploration of this compound will undoubtedly contribute to advancements in both fundamental science and practical applications.
In conclusion, 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine represents a promising area of research with diverse applications in pharmaceuticals, materials science, and chemical synthesis. Its role as a precursor for fluorinated compounds and its unique chemical properties position it as a key player in the development of new technologies and therapies. As analytical techniques and synthetic methods continue to improve, the potential of this compound is expected to grow, paving the way for innovative solutions in various scientific fields.
1550747-87-9 (2,3,3,3-Tetrafluoro-2-methylpropan-1-amine) Related Products
- 1796722-56-9(1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid)
- 847396-63-8(1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)
- 1388075-63-5(3-(3-chloro-2-fluorophenyl)azetidin-3-ol)
- 1564452-03-4(4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride)
- 2227917-97-5((2S)-4-propylheptan-2-amine)
- 2168441-02-7(3-4-(difluoromethyl)thiophen-3-ylpiperidine)
- 1353944-20-3(2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine)
- 1109791-90-3(3-Bromo-4-methoxyphenylboronic acid)
- 1432679-72-5(3-(Chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2248361-51-3(Tert-butyl 2-amino-3-fluoro-6-methylbenzoate)




